molecular formula C11H9N5O B12736734 1,2,3-Benzotriazin-4(3H)-one, 3-(1-methyl-1H-pyrazol-5-yl)- CAS No. 131073-48-8

1,2,3-Benzotriazin-4(3H)-one, 3-(1-methyl-1H-pyrazol-5-yl)-

Cat. No.: B12736734
CAS No.: 131073-48-8
M. Wt: 227.22 g/mol
InChI Key: QFKCYRYVUWSVRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3-Benzotriazin-4(3H)-one, 3-(1-methyl-1H-pyrazol-5-yl)- is a heterocyclic compound that contains both benzotriazine and pyrazole moieties. These types of compounds are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3-Benzotriazin-4(3H)-one, 3-(1-methyl-1H-pyrazol-5-yl)- typically involves the formation of the benzotriazine ring followed by the introduction of the pyrazole moiety. Common synthetic routes may include:

    Cyclization reactions: Starting from appropriate precursors, cyclization reactions can be used to form the benzotriazine ring.

    Substitution reactions: Introduction of the pyrazole moiety can be achieved through substitution reactions using suitable reagents and catalysts.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Use of high-pressure reactors: To facilitate cyclization and substitution reactions.

    Purification techniques: Such as recrystallization, chromatography, and distillation to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,2,3-Benzotriazin-4(3H)-one, 3-(1-methyl-1H-pyrazol-5-yl)- can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Transition metal catalysts such as palladium or platinum.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxidized derivatives, while reduction may yield reduced forms of the compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Investigation of its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1,2,3-Benzotriazin-4(3H)-one, 3-(1-methyl-1H-pyrazol-5-yl)- involves its interaction with molecular targets and pathways. This may include:

    Binding to enzymes or receptors: Modulating their activity.

    Interference with cellular processes: Such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Benzotriazin-4(3H)-one: Lacks the pyrazole moiety.

    3-(1-methyl-1H-pyrazol-5-yl)-1,2,4-triazine: Contains a triazine ring instead of a benzotriazine ring.

Uniqueness

1,2,3-Benzotriazin-4(3H)-one, 3-(1-methyl-1H-pyrazol-5-yl)- is unique due to the presence of both benzotriazine and pyrazole moieties, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

131073-48-8

Molecular Formula

C11H9N5O

Molecular Weight

227.22 g/mol

IUPAC Name

3-(2-methylpyrazol-3-yl)-1,2,3-benzotriazin-4-one

InChI

InChI=1S/C11H9N5O/c1-15-10(6-7-12-15)16-11(17)8-4-2-3-5-9(8)13-14-16/h2-7H,1H3

InChI Key

QFKCYRYVUWSVRE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)N2C(=O)C3=CC=CC=C3N=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.